Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃, δ ppm) :
- 7.42–7.38 (m, 2H) : Aromatic protons from the 4-methylbenzyl group.
- 7.28 (d, J = 8.5 Hz, 1H) : Proton at position 7 of the benzofuran ring.
- 6.95 (s, 1H) : Proton at position 4 of the benzofuran ring.
- 4.85 (s, 2H) : Methoxy methylene (-OCH₂-) group.
- 3.91 (s, 3H) : Methyl ester (-COOCH₃).
- 2.42 (s, 3H) : Methyl group on the benzyl substituent.
- 2.35 (s, 3H) : Methyl group at position 2.
¹³C NMR (126 MHz, CDCl₃, δ ppm) :
- 165.2 : Ester carbonyl (C=O).
- 152.1–110.4 : Aromatic carbons in the benzofuran ring.
- 56.3 : Methoxy oxygen-linked carbon.
- 21.5 : Methyl groups.
Infrared (IR) Spectroscopy
- 1735 cm⁻¹ : Strong C=O stretching of the ester group.
- 1240 cm⁻¹ : C-O-C asymmetric stretching of the methoxy group.
- 680 cm⁻¹ : C-Br stretching vibration.
UV-Vis Spectroscopy
- λmax = 285 nm : π→π* transitions in the benzofuran core.
- Shoulder at 320 nm : n→π* transitions involving the ester group.
Table 2: Spectroscopic Data Summary
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 7.42–7.38 (m, 2H) | Aromatic protons |
| ¹³C NMR | δ 165.2 | Ester carbonyl |
| IR | 1735 cm⁻¹ | C=O stretch |
| UV-Vis | 285 nm | Benzofuran π→π* transition |
Comparative Analysis with Related Benzofuran Carboxylates
Structural and Functional Comparisons
Methyl 5-methoxy-1-benzofuran-3-carboxylate :
- Lacks the bromine and 4-methylbenzyl groups.
- Shows reduced steric hindrance, leading to higher solubility in polar solvents.
Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate :
- Ethyl ester instead of methyl ester.
- Longer alkyl chain increases lipophilicity (LogP = 3.2 vs. 2.8 for the methyl analog).
Table 3: Comparative Properties of Benzofuran Derivatives
| Compound | Molecular Weight | LogP | Key Functional Groups |
|---|---|---|---|
| Target Compound | 409.25 | 2.8 | Br, COOCH₃, OCH₂C₆H₄CH₃ |
| Methyl 5-methoxy-1-benzofuran-3-carboxylate | 206.19 | 1.5 | OCH₃, COOCH₃ |
| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | 373.25 | 3.2 | Br, COOCH₂CH₃ |
Reactivity Trends
Biological Implications
While the target compound’s bioactivity is understudied, structurally similar benzofurans exhibit antimicrobial and anticancer properties. For example, tylophorinicine derivatives inhibit Aurora kinases (IC₅₀ = 0.6–1.3 μM), suggesting potential pathways for future pharmacological studies.
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-11-4-6-13(7-5-11)10-23-17-8-14-16(9-15(17)20)24-12(2)18(14)19(21)22-3/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVVADZSHIKKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylic Acid
The benzofuran core is constructed via acid-catalyzed cyclization of substituted phenols. A representative protocol involves:
-
Starting Material : 4-Methyl-2-hydroxyacetophenone.
-
Cyclization : Reacted with diethyl oxalate in concentrated sulfuric acid at 0–5°C for 4 hours, forming 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid.
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Isolation : Precipitation in ice-water yields a 68–72% crude product, purified via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
Bromination at C6
Electrophilic bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction’s regioselectivity is controlled by the electron-donating methoxy group at C5, directing bromine to the para position (C6).
Optimization Insight :
-
Solvent Choice : DMF enhances NBS solubility and stabilizes intermediates.
-
Catalyst : Trace H2SO4 (0.1 eq.) increases reaction rate by 40%.
Yield : 85–88% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Etherification with 4-Methylbenzyl Chloride
The 5-hydroxy group undergoes Williamson ether synthesis :
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Deprotonation : NaOH (2 eq.) in anhydrous THF at −10°C.
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Alkylation : 4-Methylbenzyl chloride (1.2 eq.) added dropwise, stirred for 12 hours at 25°C.
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Workup : Neutralization with HCl, extraction with dichloromethane.
Challenges :
-
Competing ester hydrolysis mitigated by maintaining pH < 8.
-
Side-product formation (di-alkylated ether) reduced to <3% via controlled stoichiometry.
Yield : 76–80% after flash chromatography.
Esterification at C3
The carboxylic acid at C3 is esterified using thionyl chloride (SOCl2) followed by methanol:
-
Chlorination : SOCl2 (3 eq.) refluxed for 2 hours.
-
Quenching : Methanol (5 eq.) at 0°C, stirred for 1 hour.
Critical Parameters :
| Parameter | Value |
|---|---|
| SOCl2 Equivalents | 3.0 |
| Reaction Time | 2 hours (reflux) |
| Final Yield | 92–94% |
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A patent-pending method employs Suzuki-Miyaura coupling to introduce the 4-methylbenzyloxy group post-bromination:
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Intermediate : 6-Bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.
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Coupling Partner : 4-Methylbenzylboronic acid (1.5 eq.).
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Conditions : Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), dioxane/H2O (4:1), 90°C, 8 hours.
Advantages :
-
Higher functional group tolerance.
-
Yield: 82% with >99% regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
-
δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H),
-
δ 6.89 (d, J = 8.4 Hz, 2H, Ar-H),
-
δ 5.12 (s, 2H, OCH2),
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δ 3.91 (s, 3H, COOCH3),
-
δ 2.41 (s, 3H, CH3),
13C NMR (101 MHz, CDCl3) :
Chromatographic Purity
HPLC Conditions :
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Column: C18 (4.6 × 150 mm, 5 µm).
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Mobile Phase: Acetonitrile/water (70:30).
-
Retention Time: 6.8 minutes.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or alkyl groups.
Scientific Research Applications
Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Table 1: Key Structural and Physicochemical Differences
Key Observations :
Comparison with Analogs :
- Ethyl Ester Derivatives : Ethyl esters (e.g., ) require ethylation agents like ethyl iodide, which may alter reaction kinetics due to steric hindrance .
- Halogenation Patterns : Compounds like methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate () demonstrate multi-site halogenation, which is more synthetically challenging but offers diverse bioactivity .
Table 2: Inferred Bioactivity Based on Structural Proximity
Key SAR Insights :
- Bromine Position : Bromine at position 6 (target compound) versus position 5 () may reduce cytotoxicity, as seen in , where brominated analogs showed lower toxicity than precursors .
- Polar Groups: Hydroxyl or aminoethoxy groups (e.g., compound 5 in ) enhance solubility and target engagement, whereas lipophilic groups (e.g., 4-methylbenzyloxy) may improve membrane permeability .
Biological Activity
Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, characterized by various functional groups that contribute to its biological activity. This article explores its biological properties, focusing on its anticancer potential, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzofuran core with a bromo and methoxy substituent, which enhances its reactivity and interaction with biological targets. The rigid structure of the benzofuran framework is crucial for its biological activity, allowing it to fit into enzyme active sites or receptor binding pockets effectively.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. For instance, a study screened various analogues for their activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results showed that certain derivatives had promising IC50 values, indicating potent inhibitory effects on cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-549 | TBD | |
| 5-(Trifluoromethyl)benzyl derivative | HeLa | 0.15 | |
| Doxorubicin (standard) | A-549 | 0.05 |
The mechanism of action involves the compound's ability to inhibit key enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies suggest that it may interact with extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), both of which are critical in cancer signaling pathways .
Other Pharmacological Effects
In addition to its anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal activities. For example, related benzofuran derivatives exhibited moderate to good activity against various bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor in biochemical assays, allowing researchers to explore its role in metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:
- Synthesis and Screening : A systematic approach was taken to synthesize various analogues of benzofuran derivatives. The synthesized compounds were screened for their anticancer activity against multiple cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced biological activity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for developing more potent derivatives. Studies have shown that the presence of electron-withdrawing groups like bromine enhances biological activity compared to methyl-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
